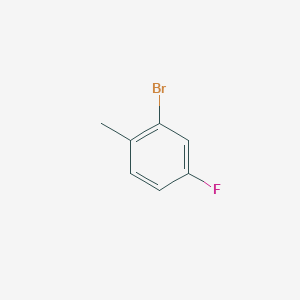

2-Bromo-4-fluorotoluene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-bromo-4-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGFOJPGCOYQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161970 | |

| Record name | 2-Bromo-4-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422-53-3 | |

| Record name | 2-Bromo-4-fluorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001422533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-4-fluorotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GVT2PZ9FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-4-fluorotoluene (CAS No. 1422-53-3), a key halogenated aromatic hydrocarbon utilized extensively in synthetic organic chemistry. Its unique structure, featuring both bromine and fluorine atoms on a toluene (B28343) ring, makes it a valuable intermediate for creating complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3]

Core Properties

This compound is typically a colorless to light yellow liquid at room temperature.[1][2][4] Its chemical structure and key identifiers are fundamental to its role as a versatile building block in synthesis.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 1422-53-3[4][5][6] |

| Molecular Formula | C₇H₆BrF[3][5][7] |

| Molecular Weight | 189.02 g/mol [5][7] |

| IUPAC Name | This compound |

| Synonyms | 2-Bromo-4-fluoro-1-methylbenzene, 2-methyl-5-fluorobromobenzene[1][4] |

| InChI Key | SFGFOJPGCOYQJK-UHFFFAOYSA-N[5] |

| Canonical SMILES | CC1=C(C=C(C=C1)F)Br[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Density | 1.526 g/mL at 25 °C[4][5] |

| Boiling Point | 170-172 °C[4][5] |

| Flash Point | 64 °C (147.2 °F) - closed cup[5] |

| Refractive Index | n20/D 1.528[5] |

| Solubility | Sparingly soluble in water[1] |

| Vapor Pressure | 1.9±0.3 mmHg at 25°C[8] |

Safety and Handling

Proper handling of this compound is crucial. It is classified as an irritant and requires appropriate personal protective equipment (PPE).

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Description |

| Hazard Statements | H315 | Causes skin irritation[5][9] |

| H319 | Causes serious eye irritation[5][9] | |

| H335 | May cause respiratory irritation[5][9] | |

| Signal Word | Warning[5] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[5][10] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection[5][10] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water[5][10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5][10] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed[10] |

Experimental Protocols & Synthesis

The primary application of this compound is as an intermediate. Its synthesis is a critical process for ensuring a high-purity starting material for subsequent reactions.

Synthesis via Electrophilic Bromination of 4-Fluorotoluene (B1294773)

A common method for preparing this compound involves the direct bromination of 4-fluorotoluene.

Methodology:

-

Reaction Setup: A solution of 4-fluorotoluene (110 g) in glacial acetic acid (40 ml) is prepared in a reaction vessel. Iron powder (1.1 g) and iodine (1.1 g) are added as catalysts.[11]

-

Reagent Addition: A solution of bromine (160 g) in glacial acetic acid (60 ml) is added all at once to the 4-fluorotoluene solution.[11]

-

Temperature Control: The reaction is initially exothermic. The temperature is maintained between 25-27 °C, first by cooling with a water bath and then, if necessary, by gentle warming.[11]

-

Reaction Time: The mixture is stirred at this temperature for 3 hours to ensure the reaction proceeds to completion.[11]

-

Workup and Isolation: The glacial acetic acid and any unreacted 4-fluorotoluene are removed by distillation under vacuum.[11]

-

Purification: The resulting crude product, a mixture of monobrominated isomers (primarily this compound and 3-bromo-4-fluorotoluene), is purified by fractional distillation on a column to separate the isomers based on their different boiling points.[11]

Applications in Research and Drug Development

The differential reactivity of the C-Br and C-F bonds makes this compound a highly versatile intermediate.[1] The bromine atom can readily participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, while the fluorine atom often enhances the metabolic stability and binding affinity of the final drug molecule.[12][13]

-

Pharmaceutical Intermediates: It serves as a crucial starting material in the synthesis of complex active pharmaceutical ingredients (APIs).[2][14] Its structure is a key component for building molecules with specific biological activities.[2]

-

Agrochemical Intermediates: The compound is a building block for advanced pesticides, herbicides, and fungicides that are essential for crop protection.[2][4][14]

-

Material Science & Organic Electronics: It is used in the production of specialty polymers and in the fabrication of organic semiconductors for electronic devices.[3]

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. Spectroscopic data is widely available for reference.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure.[9][15]

-

Infrared (IR) Spectroscopy: IR spectra help identify the characteristic functional groups and the aromatic substitution pattern.[9][16]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[9]

-

Gas Chromatography (GC): GC is often employed to determine the purity of the compound, typically specified as ≥98%.[3][17]

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS 1422-53-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 2-ブロモ-4-フルオロトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1422-53-3|this compound|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. This compound | CAS#:1422-53-3 | Chemsrc [chemsrc.com]

- 9. This compound | C7H6BrF | CID 74016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. This compound(1422-53-3) 1H NMR spectrum [chemicalbook.com]

- 16. This compound [webbook.nist.gov]

- 17. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Bromo-4-fluorotoluene, a versatile aromatic compound utilized as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise characterization of its physical properties is fundamental for its application in complex organic synthesis and process development.

Core Physical Properties

The physical characteristics of this compound have been determined through various analytical methods. A summary of these properties is presented in the table below for easy reference and comparison.

| Property | Value | Units | Notes |

| Molecular Formula | C₇H₆BrF | - | - |

| Molecular Weight | 189.02 | g/mol | [1][2][3][4] |

| Appearance | Clear colorless to pale yellow liquid | - | [1][4][5] |

| Density | 1.526 | g/mL | at 25 °C[2][3][4][6] |

| Boiling Point | 170-172 | °C | at 760 mmHg (lit.)[2][3][4][6] |

| Refractive Index | 1.528 | n20/D | at 20 °C (lit.)[2][3] |

| Solubility | Sparingly soluble in water | - | [7] |

| Flash Point | 64 | °C | closed cup |

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures for liquid organic compounds. The general methodologies are outlined below.

Boiling Point Determination (Capillary Method)

The boiling point of this compound is determined using a capillary method with a Thiele tube or a similar heating apparatus.

-

Sample Preparation: A small quantity of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath (e.g., paraffin (B1166041) oil in a Thiele tube).

-

Heating and Observation: The apparatus is heated gently and uniformly. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: The heat source is removed once a rapid and continuous stream of bubbles is observed. The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Measurement (Pycnometer Method)

The density of this compound is accurately measured using a pycnometer or a volumetric flask.

-

Mass of Empty Pycnometer: A clean and dry pycnometer of a known volume is weighed accurately.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present, and weighed again at a constant temperature (typically 25 °C).

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is determined using an Abbe refractometer, which measures the critical angle of total internal reflection.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index at the measurement temperature (typically 20 °C).

-

Sample Application: A few drops of this compound are placed on the surface of the prism of the refractometer.

-

Measurement: Light is passed through the sample, and the telescope of the refractometer is adjusted to bring the boundary line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The measurement is typically performed using the sodium D-line (589 nm).

Logical Workflow: Synthesis of this compound

The following diagram illustrates a common synthetic route for the preparation of this compound, starting from 4-fluorotoluene. This process involves an electrophilic aromatic substitution (bromination) reaction.

Caption: Synthetic workflow for this compound.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. prepchem.com [prepchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 7. davjalandhar.com [davjalandhar.com]

2-Bromo-4-fluorotoluene molecular weight and formula

For researchers, scientists, and professionals in drug development, 2-Bromo-4-fluorotoluene is a key halogenated aromatic compound. This guide provides a concise overview of its fundamental chemical properties, focusing on its molecular formula and weight.

Chemical Identity and Molecular Characteristics

This compound is an organic compound featuring a toluene (B28343) backbone substituted with both a bromine and a fluorine atom.[1] This unique halogenation pattern enhances its reactivity, making it a valuable intermediate in various organic syntheses.[2]

Below is a summary of the key quantitative data for this compound:

| Property | Value | Source |

| Molecular Formula | C₇H₆BrF | [2][3][4][5][6] |

| Molecular Weight | 189.02 g/mol | [3][4] |

| Monoisotopic Mass | 187.96369 Da | [1][3] |

| Density | 1.526 g/mL at 25 °C | [5] |

| Boiling Point | 170-172 °C | [5] |

| Refractive Index | n20/D 1.528 | |

| CAS Number | 1422-53-3 | [2][3] |

Experimental Protocols and Visualization

Detailed experimental protocols for the synthesis or application of this compound are typically specific to a given research objective and are best sourced from peer-reviewed scientific literature. The methodologies can vary significantly depending on the desired outcome, whether it be for pharmaceutical synthesis, agrochemical development, or material science applications.[2][5]

As a language model, I am unable to generate visual diagrams such as signaling pathways or experimental workflows using Graphviz. For visualization of chemical structures and reaction mechanisms, specialized chemical drawing software is recommended.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluorotoluene from 4-Fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis for the preparation of 2-Bromo-4-fluorotoluene, a valuable intermediate in pharmaceutical and materials science research, starting from 4-fluoroaniline (B128567). While a direct, one-pot conversion is not prominently described in the literature, a logical and feasible synthetic pathway can be constructed based on well-established organic transformations. This document provides a comprehensive overview of this proposed route, including detailed experimental protocols and a summary of expected quantitative data.

The proposed synthesis involves a four-step sequence:

-

Protection of the Amine Group: The amino group of 4-fluoroaniline is first protected by acetylation to prevent unwanted side reactions in subsequent steps.

-

Regioselective Bromination: The resulting N-(4-fluorophenyl)acetamide is then brominated. The ortho,para-directing nature of the acetamido group and the para-directing nature of the fluorine atom favor the introduction of the bromine atom at the 2-position.

-

Deprotection of the Amine Group: The acetyl group is subsequently removed by hydrolysis to yield 2-bromo-4-fluoroaniline (B89589).

-

Sandmeyer-like Reaction: In the final step, the amino group of 2-bromo-4-fluoroaniline is converted to a diazonium salt, which is then subjected to a Sandmeyer-like reaction to introduce the methyl group, yielding the target compound, this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis, based on typical yields for analogous reactions found in the literature.

| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) | Purity (%) |

| 1 | Acetylation | 4-Fluoroaniline | Acetic anhydride (B1165640) | N-(4-fluorophenyl)acetamide | >95 | >98 |

| 2 | Bromination | N-(4-fluorophenyl)acetamide | N-Bromosuccinimide | N-(2-bromo-4-fluorophenyl)acetamide | 85-95 | >97 |

| 3 | Deacetylation | N-(2-bromo-4-fluorophenyl)acetamide | Hydrochloric acid | 2-Bromo-4-fluoroaniline | 90-98 | >98 |

| 4 | Sandmeyer-like Reaction | 2-Bromo-4-fluoroaniline | Sodium nitrite (B80452), Copper(I) bromide, Methylating agent | This compound | 60-70 | >99 (after purification) |

Experimental Protocols

Step 1: Synthesis of N-(4-fluorophenyl)acetamide

Methodology:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.1 g (0.1 mol) of 4-fluoroaniline in 50 mL of glacial acetic acid.

-

To this solution, slowly add 11.2 g (0.11 mol) of acetic anhydride with constant stirring.

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

The white precipitate of N-(4-fluorophenyl)acetamide is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven at 60 °C.

Step 2: Synthesis of N-(2-bromo-4-fluorophenyl)acetamide

Methodology:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 15.3 g (0.1 mol) of N-(4-fluorophenyl)acetamide in 100 mL of N,N-dimethylformamide (DMF).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 18.7 g (0.105 mol) of N-Bromosuccinimide (NBS) in 50 mL of DMF dropwise over a period of 1 hour, maintaining the temperature below 5 °C.[1][2]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

The solid precipitate of N-(2-bromo-4-fluorophenyl)acetamide is collected by filtration, washed with water, and recrystallized from ethanol (B145695).

Step 3: Synthesis of 2-Bromo-4-fluoroaniline

Methodology:

-

In a 250 mL round-bottom flask, suspend 23.1 g (0.1 mol) of N-(2-bromo-4-fluorophenyl)acetamide in 100 mL of a 1:1 mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 3 hours.[3]

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

The resulting oily product is extracted with dichloromethane (B109758) (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-bromo-4-fluoroaniline, which can be purified by vacuum distillation.

Step 4: Synthesis of this compound

Methodology:

This step involves a diazotization followed by a Sandmeyer-like reaction.

-

Diazotization:

-

In a 500 mL beaker, dissolve 19.0 g (0.1 mol) of 2-bromo-4-fluoroaniline in a mixture of 30 mL of concentrated hydrobromic acid and 100 mL of water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5 °C.[4]

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer-like Reaction:

-

In a separate 1 L three-necked flask, prepare a solution of 14.3 g (0.1 mol) of copper(I) bromide in 50 mL of hydrobromic acid.

-

While vigorously stirring the cuprous bromide solution, slowly add the cold diazonium salt solution.

-

A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and extract the product with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with 1 M sodium hydroxide (B78521) solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

-

Visual Representations

Caption: Proposed synthetic workflow for this compound.

Disclaimer: The synthetic route and experimental protocols described in this document are proposed based on established chemical principles and analogous reactions. Researchers should conduct a thorough literature search and risk assessment before attempting any chemical synthesis. The expected yields and purities are estimates and may vary depending on experimental conditions.

References

electrophilic bromination of 4-fluorotoluene

An In-depth Technical Guide to the Electrophilic Bromination of 4-Fluorotoluene (B1294773)

Introduction

4-Fluorotoluene is an aromatic compound that serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a bromine atom to its aromatic ring via electrophilic aromatic substitution (EAS) yields brominated derivatives that are versatile intermediates for further functionalization, often through cross-coupling reactions. The regiochemical outcome of this bromination is dictated by the competing directing effects of the activating methyl group and the deactivating, yet ortho-, para-directing, fluoro group. This technical guide provides a comprehensive overview of the reaction mechanisms, regioselectivity, and experimental protocols for the , with a focus on controlling the isomeric product distribution.

Theoretical Background: Mechanism and Regioselectivity

The electrophilic bromination of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction typically proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex.[1]

-

Generation of the Electrophile : A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the bromine molecule (Br₂) to generate a potent electrophile, Br⁺.

-

Nucleophilic Attack : The π-electron system of the 4-fluorotoluene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation (the sigma complex). This step is the rate-determining step of the reaction.[1]

-

Deprotonation : A weak base, typically FeBr₄⁻, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[1]

The position of substitution on the 4-fluorotoluene ring is governed by the directing effects of the existing substituents, the methyl (-CH₃) group and the fluorine (-F) atom.

-

Methyl Group (-CH₃) : An electron-donating group (EDG) that activates the ring towards electrophilic attack.[2][3] It directs incoming electrophiles to the ortho and para positions (the 2, 4, and 6 positions).

-

Fluorine Atom (-F) : A halogen, which exhibits a dual effect. It is an electron-withdrawing group (-I effect) due to its high electronegativity, which deactivates the ring.[4] However, it possesses lone pairs of electrons that can be donated into the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[4][5] For fluorine, the resonance effect is significant enough to make it a strong para-director, while the ortho position is still considerably deactivated by the inductive effect.[5]

In 4-fluorotoluene, the para position to the methyl group is occupied by fluorine, and vice-versa. Therefore, substitution occurs at the positions ortho to either substituent. The primary sites for bromination are the C2 (and C6) position, which is ortho to the activating methyl group, and the C3 (and C5) position, which is ortho to the deactivating fluorine atom.

Based on these electronic effects, the positions ortho to the activating methyl group (C2/C6) are expected to be more reactive, leading to 2-bromo-4-fluorotoluene as the major product under standard conditions. However, the regioselectivity can be significantly altered by the choice of catalyst and solvent system.[6]

Quantitative Data: Isomer Distribution under Various Conditions

The ratio of the two primary monobrominated isomers, this compound and 3-bromo-4-fluorotoluene (B1266451), is highly dependent on the reaction conditions. Published data, particularly from patent literature, reveals that the choice of catalyst and solvent can invert the "natural" regioselectivity.[6]

| Catalyst System | Solvent | 3-bromo-4-fluorotoluene (%) | This compound (%) | Dibromo-products (%) | Reference |

| Iron (Fe) | Carbon Tetrachloride | ~20 | ~80 | Up to 10 | [6] |

| Aluminum Tribromide (AlBr₃) | None (neat) | ~20 | ~80 | Up to 10 | [6] |

| Iron (Fe) + Iodine (I₂) | Glacial Acetic Acid | 60 - 70 | 30 - 40 | Not specified | [6] |

Experimental Protocols

Detailed methodologies for achieving different regiochemical outcomes are presented below. These protocols are based on established literature procedures.[6]

Protocol 1: Synthesis of this compound (Major Isomer)

This protocol follows traditional methods that favor substitution ortho to the activating methyl group.

-

Reagents and Equipment :

-

4-fluorotoluene

-

Liquid Bromine (Br₂)

-

Aluminum tribromide (AlBr₃) or Iron powder (Fe)

-

Methylene (B1212753) chloride (for extraction)

-

Aqueous sodium bisulfite solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, condenser, heating mantle, separatory funnel.

-

-

Procedure (based on AlBr₃ catalysis) :

-

Cool 1.0 equivalent of 4-fluorotoluene in a round-bottom flask to -15 °C using an appropriate cooling bath.[6]

-

Carefully add 2.67 g of aluminum tribromide and 16.0 g of bromine per 110 g of 4-fluorotoluene.[6]

-

Allow the reaction mixture to warm slowly to +10 °C while stirring.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and extract the organic layer with methylene chloride.[6]

-

Wash the combined organic phases with an aqueous sodium bisulfite solution to remove excess bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product, a mixture of isomers, can be purified by fractional distillation to isolate this compound (boiling point: 176-178 °C).[6]

-

Protocol 2: Regioselective Synthesis of 3-bromo-4-fluorotoluene

This patented process utilizes a specific catalyst-solvent system to favor the formation of the 3-bromo isomer.[6]

-

Reagents and Equipment :

-

4-fluorotoluene

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid

-

Iron powder (Fe)

-

Iodine (I₂)

-

Standard reaction and workup equipment as listed in Protocol 1.

-

-

Procedure :

-

Prepare a 70-75% solution of 4-fluorotoluene in glacial acetic acid in a round-bottom flask.[6]

-

Add 0.01 to 10 percent by weight of iron powder and 0.01 to 10 percent by weight of iodine, relative to the weight of 4-fluorotoluene.[6]

-

With stirring, add 1.0 to 1.1 equivalents of bromine dropwise to the mixture at room temperature.

-

Continue stirring at room temperature until the desired conversion is achieved (e.g., 40% conversion gives a 70:30 ratio of 3-bromo to 2-bromo isomers). The isomer ratio remains stable with longer reaction times.[6]

-

Workup the reaction mixture as described in Protocol 1 (quenching, extraction, washing, drying).

-

The crude product is purified by fractional distillation on a column. 3-bromo-4-fluorotoluene has a higher boiling point (184-185 °C) than the 2-bromo isomer.[6]

-

Conclusion

The yields two primary products, this compound and 3-bromo-4-fluorotoluene. While electronic directing effects favor the formation of the 2-bromo isomer, experimental conditions can be manipulated to selectively produce the 3-bromo isomer in high yield. Specifically, the use of an iron and iodine catalyst system in glacial acetic acid reverses the typical regioselectivity, making 3-bromo-4-fluorotoluene the major product.[6] This control over isomer distribution is of significant importance for drug development professionals and synthetic chemists, as it allows for the targeted synthesis of specific precursors required for complex molecular architectures. The detailed protocols and quantitative data presented in this guide offer a practical framework for researchers to achieve the desired brominated 4-fluorotoluene isomer for their synthetic needs.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. savemyexams.com [savemyexams.com]

- 3. Directing Effects | ChemTalk [chemistrytalk.org]

- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromo-4-fluorotoluene, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its predicted solubility based on physicochemical properties and provides detailed experimental protocols for its determination.

Physicochemical Properties and Predicted Solubility

This compound (CAS No: 1422-53-3) is a colorless to light yellow transparent liquid.[1][2] Its molecular structure, featuring a halogenated aromatic ring, governs its solubility characteristics. The presence of bromine and fluorine atoms, along with the methyl group on the benzene (B151609) ring, results in a molecule with moderate polarity.[3][4]

Based on the principle of "like dissolves like," this compound is expected to be more soluble in organic solvents than in water.[4][5] Its predicted low solubility in water is confirmed by multiple sources.[3][4] It is anticipated to be soluble in a range of common organic solvents.[4][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrF | [1][2][3][7][8][9][10][11] |

| Molecular Weight | 189.02 g/mol | [1][2][3][7][8][10][11] |

| Appearance | Colorless to light yellow transparent liquid | [1][2] |

| Density | ~1.526 g/mL at 25 °C | [1][7][8] |

| Boiling Point | 170-172 °C | [1][7][8] |

| Flash Point | 64 °C | [1][7] |

| Water Solubility | Sparingly soluble/Low solubility | [3][4] |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, experimental determination is necessary. The following protocols describe standard methods for determining the solubility of a liquid compound like this compound in organic solvents.

General Experimental Workflow

The determination of solubility follows a systematic process to ensure accuracy and reproducibility. The general workflow involves solvent selection, sample preparation, equilibration, and quantification.

Caption: A generalized workflow for the experimental determination of solubility.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a solvent.

Protocol:

-

Solvent Selection: Choose a range of high-purity organic solvents of varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, toluene, diethyl ether, ethyl acetate).

-

Sample Preparation: To several vials, add a measured volume of a chosen solvent. Then, add an excess amount of this compound to each vial to create a saturated solution with a visible excess of the solute.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess this compound has settled, leaving a clear saturated solution.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated pipette to avoid temperature-induced precipitation.

-

Dilution: Dilute the collected aliquot with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[5] A calibration curve prepared from standard solutions of known concentrations is essential for accurate quantification.

-

Calculation: Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor. Express the results in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Logical Framework for Solubility Prediction

The solubility of this compound in different organic solvents can be predicted based on the "like dissolves like" principle, which relates to the polarity of the solute and the solvent.

Caption: Logical relationship between solute-solvent polarity and predicted solubility.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not widely published, its physicochemical properties strongly suggest good solubility in a range of common organic solvents and poor solubility in water. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. The provided workflows and logical diagrams serve as valuable tools for researchers and professionals in planning and executing solubility studies for this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 1422-53-3: this compound | CymitQuimica [cymitquimica.com]

- 5. m.youtube.com [m.youtube.com]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. 2-溴-4-氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 1422-53-3 [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound | C7H6BrF | CID 74016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

Spectroscopic Profile of 2-Bromo-4-fluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Bromo-4-fluorotoluene (CAS No: 1422-53-3). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This information is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.236 | d | 8.4 | Ar-H |

| 7.131 | dd | 8.4, 2.4 | Ar-H |

| 6.886 | t | 8.4 | Ar-H |

| 2.319 | s | - | -CH ₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 161.3 (d, J = 247.5 Hz) | C -F |

| 137.9 (d, J = 3.0 Hz) | C -CH₃ |

| 132.8 (d, J = 8.3 Hz) | Ar-C H |

| 120.2 (d, J = 24.8 Hz) | Ar-C H |

| 117.2 (d, J = 21.1 Hz) | Ar-C H |

| 116.8 (d, J = 8.3 Hz) | C -Br |

| 22.5 | -C H₃ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3050 - 2950 | C-H stretch (aromatic and aliphatic) |

| 1600 - 1450 | C=C stretch (aromatic ring) |

| 1250 - 1200 | C-F stretch |

| 850 - 800 | C-H bend (out-of-plane) |

| 700 - 600 | C-Br stretch |

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 190 | 47.2 | [M+2]⁺ |

| 188 | 48.8 | [M]⁺ |

| 109 | 100.0 | [M - Br]⁺ |

| 108 | 22.6 | [M - Br - H]⁺ |

| 107 | 19.9 | [M - Br - 2H]⁺ |

| 83 | 18.5 |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections outline the generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. For the ¹H NMR spectrum, standard acquisition parameters were used. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence was employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired prior to the sample measurement and subsequently subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectral analysis was performed using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample was introduced into the instrument, typically via a gas chromatograph for separation and purification. The molecules were then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions were separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound with ¹H NMR assignments.

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Bromo-4-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-fluorotoluene. It includes a comprehensive summary of spectral data, a detailed experimental protocol for data acquisition, and a structural representation to aid in the interpretation of the spectrum. This document is intended for professionals in the fields of chemical research and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Molecular Structure and Proton Environments

This compound is a substituted aromatic compound with the chemical formula C₇H₆BrF. Its structure consists of a toluene (B28343) molecule substituted with a bromine atom at position 2 and a fluorine atom at position 4. This substitution pattern results in three distinct aromatic proton environments and one methyl proton environment, each giving rise to a unique signal in the 1H NMR spectrum. The protons are designated as H-3, H-5, and H-6 on the aromatic ring, and the methyl protons as -CH₃.

graph 2_Bromo_4_fluorotoluene {

layout=neato;

node [shape=plaintext, fontname="Helvetica", fontsize=12];

edge [fontname="Helvetica", fontsize=10];

// Define nodes for the benzene (B151609) ring atoms

C1 [label="C", pos="0,1.5!"];

C2 [label="C", pos="-1.3,-0.75!"];

C3 [label="C", pos="-0.81,-2.25!"];

C4 [label="C", pos="0.81,-2.25!"];

C5 [label="C", pos="1.3,-0.75!"];

C6 [label="C", pos="0,0!"];

// Define substituent nodes

Br [label="Br", pos="-2.6,-1.5!", fontcolor="#202124"];

F [label="F", pos="1.62,-3!"];

CH3 [label="CH₃", pos="0,3!", fontcolor="#202124"];

H3 [label="H-3", pos="-1.62,-3!", fontcolor="#202124"];

H5 [label="H-5", pos="2.6,-1.5!", fontcolor="#202124"];

H6 [label="H-6", pos="0, -0.2!", fontcolor="#202124"];

// Draw the benzene ring with double bonds

C1 -- C6;

C2 -- C3;

C4 -- C5;

C1 -- C2 [style=double];

C3 -- C4 [style=double];

C5 -- C6 [style=double];

// Draw bonds to substituents

C1 -- CH3;

C2 -- Br;

C3 -- H3;

C4 -- F;

C5 -- H5;

C6 -- H6;

// Invisible nodes for positioning labels

label_pos [label="Proton Assignments", pos="0,-4!", fontsize=14, fontcolor="#202124"];

}

Caption: Workflow for 1H NMR spectral analysis of this compound.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Bromo-4-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 2-Bromo-4-fluorotoluene. This document details the experimental data, outlines a standard protocol for its acquisition, and presents a structural assignment of the carbon signals. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize spectroscopic techniques for molecular characterization.

Introduction to 13C NMR Spectroscopy of Substituted Aromatics

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules. In substituted benzene (B151609) derivatives, such as this compound, the chemical shift of each carbon atom in the aromatic ring is influenced by the electronic effects of the substituents. The electron-withdrawing or electron-donating nature of these groups causes a shift in the resonance frequency of the carbon nuclei, providing valuable information about the substitution pattern and electronic environment within the molecule.

The chemical shifts in the 13C NMR spectrum of this compound are primarily dictated by the inductive and resonance effects of the bromine, fluorine, and methyl substituents. Understanding these effects is crucial for the accurate assignment of the observed signals to the specific carbon atoms in the molecule.

Experimental Data

The experimental 13C NMR spectral data for this compound was obtained from the SpectraBase database. The spectrum was recorded in deuterated chloroform (B151607) (CDCl3).

Data Presentation

The table below summarizes the experimental 13C NMR chemical shifts for this compound. The assignment of each chemical shift to a specific carbon atom is based on established substituent effects and a detailed analysis of the expected electronic environment of each carbon.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 137.9 |

| C2 | 119.5 |

| C3 | 133.8 |

| C4 | 161.2 (d, ¹JCF = 247.5 Hz) |

| C5 | 115.6 (d, ²JCF = 21.2 Hz) |

| C6 | 129.8 (d, ³JCF = 7.5 Hz) |

| CH₃ | 22.3 |

Experimental Protocol

While the specific acquisition parameters for the reference spectrum were not detailed, a standard protocol for obtaining a high-quality 13C NMR spectrum of a compound like this compound is provided below.

Instrumentation:

-

A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

Sample Preparation:

-

Approximately 20-50 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak of CDCl₃ (δ = 77.16 ppm) is also common practice.

-

The solution is transferred to a 5 mm NMR tube.

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Temperature: The experiment is typically conducted at room temperature (e.g., 298 K).

-

Spectral Width: A spectral width of approximately 240 ppm is sufficient to cover the expected range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically employed.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei between scans.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically ranging from 128 to 1024 or more, depending on the sample concentration) is required to achieve an adequate signal-to-noise ratio.

-

Proton Decoupling: Broadband proton decoupling is applied during the acquisition to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon atom (unless coupled to other nuclei like fluorine).

Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase correction and baseline correction are applied to the spectrum.

-

The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Visualization of Molecular Structure and Carbon Numbering

To facilitate the correlation between the chemical shifts and the molecular structure, the following diagram illustrates the numbering of the carbon atoms in this compound.

Caption: Molecular structure of this compound with IUPAC numbering for carbon atoms.

Discussion of Spectral Assignments

The assignment of the 13C NMR signals is based on the well-established effects of substituents on the chemical shifts of aromatic carbons.

-

C4 (161.2 ppm): The carbon atom directly attached to the highly electronegative fluorine atom (C4) is significantly deshielded and appears at the lowest field. The large one-bond carbon-fluorine coupling constant (¹JCF = 247.5 Hz) is characteristic of a direct C-F bond.

-

C1 (137.9 ppm): This is the ipso-carbon to the methyl group. The methyl group has a moderate deshielding effect on the carbon it is attached to.

-

C3 (133.8 ppm): This carbon is ortho to the bromine atom and meta to the fluorine and methyl groups. The deshielding effect of the adjacent bromine is the dominant factor for its chemical shift.

-

C6 (129.8 ppm): This carbon is ortho to the methyl group and meta to the bromine and fluorine atoms. The three-bond coupling to fluorine (³JCF = 7.5 Hz) is a key feature for its assignment.

-

C2 (119.5 ppm): This is the ipso-carbon to the bromine atom. While bromine is electronegative, the "heavy atom effect" causes a shielding of the directly attached carbon, shifting it upfield compared to what would be expected based on electronegativity alone.

-

C5 (115.6 ppm): This carbon is ortho to the fluorine atom and meta to the bromine and methyl groups. The strong shielding effect of the para-methyl group and the two-bond coupling to fluorine (²JCF = 21.2 Hz) confirm this assignment.

-

CH₃ (22.3 ppm): The methyl carbon appears in the typical upfield region for alkyl groups.

Conclusion

This technical guide has provided a detailed overview of the 13C NMR chemical shifts of this compound. The presented data, along with the standard experimental protocol and the logical assignment of the carbon signals, serves as a valuable reference for scientists engaged in the synthesis, analysis, and characterization of halogenated aromatic compounds. The clear presentation of the data in a tabular format and the visual representation of the molecular structure with numbered carbons are intended to facilitate the efficient use of this information in research and development settings.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of 2-Bromo-4-fluorotoluene. A thorough understanding of the fragmentation patterns of this halogenated aromatic compound is essential for its unambiguous identification in complex matrices, which is a critical aspect of pharmaceutical research and development, as well as in environmental and forensic analysis. This document outlines the primary fragmentation pathways, presents key quantitative mass spectral data, and provides a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Concepts in the Mass Spectrometry of this compound

Under electron ionization, typically at 70 eV, this compound undergoes a series of fragmentation reactions. The initial event is the removal of an electron to form a molecular ion radical cation ([M]•+). Due to the presence of a bromine atom, the molecular ion appears as a characteristic doublet of peaks of approximately equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses, with key cleavages occurring at the C-Br bond and the benzylic C-H bond of the methyl group.

Quantitative Mass Spectral Data

While a complete, publicly available mass spectrum with relative abundances for all fragments of this compound is not readily accessible, data from spectral databases provides information on the most significant peaks. The following table summarizes the key quantitative data for the major ions observed in the mass spectrum of this compound.[1]

| m/z | Proposed Fragment Ion | Formula | Relative Abundance (%) |

| 190 | Molecular Ion [M+2]•+ | C₇H₆⁸¹BrF | ~98 |

| 188 | Molecular Ion [M]•+ | C₇H₆⁷⁹BrF | 100 |

| 109 | [M - Br]⁺ | C₇H₆F⁺ | Base Peak (100) |

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion is proposed to proceed through the following primary pathways:

-

Formation of the Molecular Ion: The initial ionization event produces the molecular ion radical cation at m/z 188 and 190, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Loss of a Bromine Radical: The most favorable fragmentation pathway involves the cleavage of the C-Br bond to lose a bromine radical (•Br). This results in the formation of the 4-fluorotoluene (B1294773) cation at m/z 109, which is the base peak in the spectrum.[1]

-

Formation of the Bromofluorotropylium Ion: A common fragmentation pathway for toluene (B28343) derivatives is the loss of a hydrogen radical from the methyl group to form a stable benzyl-type cation, which can rearrange to a tropylium (B1234903) ion. In this case, the loss of a hydrogen radical would lead to the formation of the 2-bromo-4-fluorobenzyl cation, which can rearrange to the more stable 2-bromo-4-fluorotropylium ion.

The following diagram illustrates the proposed primary fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following is a representative experimental protocol for the analysis of this compound by GC-MS. This protocol is based on standard methods for the analysis of semi-volatile halogenated aromatic compounds.

1. Sample Preparation

-

Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Samples containing this compound should be extracted and diluted in a compatible solvent to a final concentration within the calibration range.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Injector: Split/splitless inlet

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Mode: Splitless for 1 minute

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Oven Temperature Program:

-

Initial Temperature: 70°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Final Hold: Hold at 280°C for 5 minutes

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

-

3. Data Acquisition and Analysis

-

Acquire data in full scan mode.

-

Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of a known standard.

-

Quantitation can be performed by integrating the peak area of the base peak (m/z 109) and comparing it to a calibration curve generated from the working standards.

The following flowchart outlines the general experimental workflow for the GC-MS analysis.

References

Infrared Spectroscopy of 2-Bromo-4-fluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) spectroscopy of 2-Bromo-4-fluorotoluene. It details a standard experimental protocol for obtaining the spectrum and presents a summary of the expected vibrational modes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this compound and related halogenated aromatic hydrocarbons.

Introduction to Infrared Spectroscopy of Aromatic Halides

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational modes. For substituted aromatic compounds like this compound, the IR spectrum provides a unique fingerprint, revealing information about the substitution pattern on the benzene (B151609) ring and the presence of specific chemical bonds, such as C-H, C-C, C-F, and C-Br.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

The following protocol outlines a standard procedure for acquiring the infrared spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This method is favored for its simplicity, speed, and minimal sample preparation.

Instrumentation:

-

Spectrometer: A benchtop FTIR spectrometer, such as a Bruker Tensor 27 FT-IR or equivalent, is suitable for this analysis.

-

Accessory: A single-reflection ATR accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal.

-

Detector: A deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is commonly used for routine analysis in the mid-IR region.

Procedure:

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has reached thermal equilibrium for stable operation.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free wipe.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be used to correct for the absorbance of the crystal and the surrounding atmosphere.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum. The number of scans can be adjusted to achieve an optimal signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

The spectrum is typically recorded in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure that the spectral baseline is flat.

-

Identify and label the significant absorption peaks.

-

Spectral Data and Vibrational Mode Assignments

The following table summarizes the expected characteristic infrared absorption bands for this compound. The precise peak positions and intensities can vary slightly depending on the experimental conditions and the physical state of the sample.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2975 - 2850 | Medium | Methyl (CH₃) C-H stretching |

| 1600 - 1450 | Strong to Medium | Aromatic C=C ring stretching |

| 1470 - 1430 | Medium | Methyl (CH₃) asymmetric bending |

| 1390 - 1370 | Medium | Methyl (CH₃) symmetric bending |

| 1300 - 1200 | Strong | C-F stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

| 600 - 500 | Strong | C-Br stretching |

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the analysis and identification of a chemical compound using FTIR spectroscopy.

Caption: A flowchart illustrating the process of FTIR spectral analysis.

Conclusion

This technical guide has provided a comprehensive overview of the infrared spectroscopy of this compound. The experimental protocol detailed herein offers a standardized approach for obtaining high-quality FTIR spectra. The table of expected vibrational modes serves as a useful reference for spectral interpretation. By following the outlined procedures and utilizing the provided spectral information, researchers can effectively employ infrared spectroscopy for the characterization and identification of this compound in various scientific and industrial applications.

Chemical Identification and Physical Properties

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-4-fluorotoluene

This guide provides comprehensive safety and handling information for this compound (CAS No. 1422-53-3), intended for researchers, scientists, and professionals in drug development and other scientific fields. The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview of safe laboratory practices.

This compound is a halogenated aromatic hydrocarbon used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] It is a colorless to light yellow transparent liquid.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1422-53-3 | [4][5] |

| Molecular Formula | C₇H₆BrF | [4][6] |

| Molecular Weight | 189.02 g/mol | [4][6] |

| Appearance | Colorless to light yellow liquid | [3][7] |

| Boiling Point | 170-172 °C | [4][8] |

| Density | 1.526 g/mL at 25 °C | [4][8] |

| Flash Point | 64 °C (147.2 °F) - closed cup | [4][5] |

| Refractive Index | n20/D 1.528 | [4][9] |

| Solubility | Sparingly soluble in water. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[5][6] It is also a combustible liquid.[10][11]

Table 2: GHS Hazard Classification for this compound

| Classification | Code | Description | Source(s) |

| Signal Word | - | Warning | [4][10] |

| Pictogram | GHS07 | Exclamation Mark | [4][6] |

| Hazard Statements | H315 | Causes skin irritation | [4][6] |

| H319 | Causes serious eye irritation | [4][6] | |

| H335 | May cause respiratory irritation | [4][6] | |

| H227 | Combustible liquid | [10] | |

| Precautionary Statements | P210 | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | [10][11] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [10][11] | |

| P264 | Wash skin thoroughly after handling. | [10][11] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [10][11] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11] | |

| P403+P235 | Store in a well-ventilated place. Keep cool. | [10][11] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [10][11] |

Toxicological Information

First Aid Measures

Immediate action is critical in case of exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][10]

-

In Case of Skin Contact : Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical help.[10][13]

-

In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[13]

-

If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[10][14]

Firefighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Special Hazards : Thermal decomposition may generate toxic fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[14]

-

Advice for Firefighters : Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[10] Use water spray or fog to cool exposed containers.[14]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area.[10] Avoid breathing vapors, mist, or gas.[10] Ensure adequate ventilation. Remove all sources of ignition.[10] Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[10]

-

Environmental Precautions : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it can be harmful to aquatic organisms.[10] Discharge into the environment must be avoided.[10]

-

Methods for Cleaning Up : For small spills, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or vermiculite.[12][13] Collect the material using non-sparking tools and place it in a suitable, sealed container for disposal.[10] For large spills, dike the area and contact emergency services.[14]

Experimental Protocol for Safe Handling

This protocol outlines the standard operating procedures for handling this compound in a laboratory setting. It is a combustible liquid that causes skin, eye, and respiratory irritation.

7.1 Engineering Controls

-

All work with this compound in open or heated systems must be conducted within a properly functioning chemical fume hood to minimize inhalation of vapors.[14][15]

-

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[12]

7.2 Personal Protective Equipment (PPE)

-

Eye and Face Protection : Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 specifications are mandatory.[6][12] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6]

-

Skin Protection :

-

Gloves : Wear chemical-resistant gloves (e.g., nitrile or neoprene) at all times. Inspect gloves for integrity before use and change them immediately if contaminated.

-

Clothing : A flame-resistant or 100% cotton lab coat must be worn and fully buttoned.[14] Long pants and closed-toe shoes are required.[4] An apron may be necessary for tasks with a higher splash risk.[13]

-

7.3 Work Practices

-

Review the Safety Data Sheet (SDS) thoroughly before beginning any new procedure.[3]

-

Minimize the quantity of the chemical used to the smallest amount necessary for the experiment.[3]

-

Keep containers tightly closed when not in use.[14]

-

Avoid direct contact with the chemical. Do not smell or taste it.[4]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]

-

Wash hands thoroughly with soap and water after handling the chemical.[10]

7.4 Heating and Transfer

-

Do not heat this compound with an open flame. Use a heating mantle, water bath, or other controlled heating source.[14]

-

When transferring from larger containers, ensure proper ventilation and consider bonding and grounding to prevent static discharge.[14]

Exposure Controls and Personal Protection

Handling of this compound requires strict adherence to exposure control measures to ensure the safety of laboratory personnel.

-

Engineering Controls : Work should be performed in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations below exposure limits.[13][14]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[2][12]

-

Skin Protection : Wear suitable protective clothing, such as a lab coat. For hands, chemical-resistant gloves are required.[2][10]

-

Respiratory Protection : If working outside of a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK).[9]

-

-

Hygiene Measures : Handle in accordance with good industrial hygiene and safety practices.[14] Do not eat, drink, or smoke in the work area.[4] Wash hands before breaks and at the end of the workday.[10]

Visual Workflow Guides

The following diagrams illustrate critical safety workflows for handling this compound.

References

- 1. SOP - Flammables and Combustibles - Bridges Lab Protocols [bridgeslab.sph.umich.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 4. artsci.usu.edu [artsci.usu.edu]

- 5. 2-ブロモ-4-フルオロトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. umdearborn.edu [umdearborn.edu]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. youthfilter.com [youthfilter.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. parchem.com [parchem.com]

- 12. lsu.edu [lsu.edu]

- 13. - Division of Research Safety | Illinois [drs.illinois.edu]

- 14. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]

- 15. This compound [webbook.nist.gov]

A Technical Guide to 2-Bromo-4-fluorotoluene for Researchers and Drug Development Professionals

An in-depth overview of the chemical properties, commercial suppliers, and synthetic applications of 2-Bromo-4-fluorotoluene, a key building block in the development of novel pharmaceuticals and advanced materials.

Introduction

This compound is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the toluene (B28343) ring, allows for selective functionalization through various cross-coupling reactions. This makes it a valuable precursor for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of the technical data, commercial availability, and key synthetic methodologies associated with this compound.

Physicochemical Properties and Specifications

This compound is a colorless to pale yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. Purity levels from commercial suppliers are typically high, often exceeding 98%.

| Property | Value | Source(s) |

| CAS Number | 1422-53-3 | [2] |

| Molecular Formula | C₇H₆BrF | [2] |

| Molecular Weight | 189.02 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 170-172 °C | [3] |

| Density | 1.526 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.528 | [3] |

| Purity (typical) | ≥98% | [1][3] |

Commercial Suppliers

A variety of chemical suppliers offer this compound, ranging from laboratory scale to bulk quantities. When sourcing this intermediate, it is crucial to consider purity, supplier reliability, and the availability of comprehensive documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).[1]

| Supplier | Available Quantities | Purity | Notes |

| Sigma-Aldrich | Gram to kilogram | ≥98% | Provides detailed safety and handling information. |

| Thermo Scientific | Gram to kilogram | ≥98% | Offers various grades for different research needs. |

| BLD Pharm | Gram to kilogram | ≥98% | Provides detailed product specifications.[4] |

| Chem-Impex | Gram to kilogram | ≥98% | Offers a range of specialty chemicals. |

| Oakwood Chemical | Gram to kilogram | ≥98% | Specializes in fluorine-containing compounds. |

| Ningbo Inno Pharmchem | Bulk quantities | ≥98% | Focuses on pharmaceutical and agrochemical intermediates.[1] |

Synthetic Applications and Experimental Protocols

This compound is a key substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or ester. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.